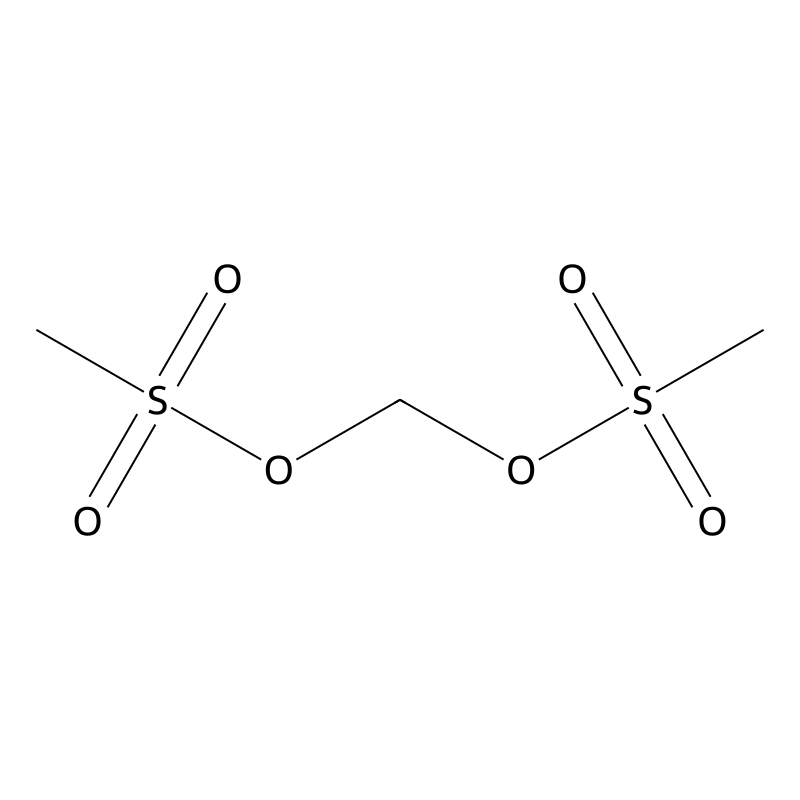

Methylene dimethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Research

MDMS has been historically explored as a potential cancer chemotherapeutic agent. Early studies demonstrated its effectiveness against various tumor models in animals, including the Walker carcinosarcoma and the Yoshida sarcoma []. This led to a Phase I clinical trial in humans in the 1960s, but the development was discontinued due to concerns about toxicity and limited efficacy [].

DNA Cross-Linking Studies

MDMS can react with DNA molecules, forming interstrand cross-links that hinder DNA replication and cell division. This ability has made it a valuable tool for researchers to study DNA repair mechanisms and the toxicological effects of alkylating agents on cells [, ].

Methylene dimethanesulfonate, also known as methylene dimethylsulfonate, is an organic compound characterized by its alkylating properties. It is a sulfonate ester that contains two methanesulfonate groups bonded to a methylene bridge. This compound is primarily recognized for its role in biochemical applications, particularly in studies involving DNA interactions and cellular toxicity. Its structure allows it to act as a potent alkylating agent, leading to significant biological effects, particularly in the context of cancer research.

- Hydrolysis: In aqueous solutions, methylene dimethanesulfonate can hydrolyze, breaking down into methanesulfonate ions and releasing formaldehyde. This reaction is significant as formaldehyde itself is known to be a potent alkylating agent.

- Alkylation: As an alkylating agent, methylene dimethanesulfonate can form covalent bonds with nucleophilic sites on biomolecules, particularly DNA. This leads to DNA cross-linking, which can disrupt replication and transcription processes .

- Cross-linking Reactions: The compound has been shown to induce both DNA-DNA and DNA-protein cross-links, which are critical in understanding its mechanism of action in cellular environments .

Methylene dimethanesulfonate exhibits notable biological activity, particularly as an antitumor agent. Research indicates that it possesses cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated that exposure to this compound can lead to significant inhibition of cell growth in mouse lymphoma cell lines. The biological activity is largely attributed to its ability to alkylate DNA, which interferes with essential cellular processes such as DNA replication and transcription.

Mechanism of Action

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on DNA and proteins. This interaction can result in:

- DNA Cross-linking: Inducing cross-links between DNA strands or between DNA and proteins, leading to replication errors or cell death.

- Altered Gene Expression: Changes in gene expression profiles due to the disruption of normal transcription processes.

The synthesis of methylene dimethanesulfonate typically involves several chemical pathways:

- Starting Materials: It can be synthesized from commercially available sulfonic acids or their derivatives.

- Synthetic Routes: Common methods include the reaction of methylene chloride with sodium methanesulfonate under controlled conditions. The reaction usually requires an acid catalyst and careful temperature management to ensure high yields.

Methylene dimethanesulfonate finds applications primarily in:

- Cancer Research: Due to its cytotoxic properties and ability to induce DNA cross-linking, it is utilized in studies aimed at understanding cancer cell mechanisms and developing potential therapeutic strategies.

- Biochemical Studies: It serves as a tool for investigating the effects of alkylating agents on cellular processes and gene expression.

Interaction studies have revealed that methylene dimethanesulfonate significantly affects cellular macromolecule synthesis. It has been observed to alter the transport mechanisms of essential macromolecule precursors across cell membranes, impacting the uptake of nucleotides and amino acids. Additionally, research has highlighted its role in inducing protein cross-linking with DNA, further complicating cellular responses and signaling pathways involved in tumorigenesis .

Methylene dimethanesulfonate shares similarities with several other alkylating agents. Here are some notable compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 3,4-Methylenedioxyamphetamine | Phenethylamine derivative | Known for its psychoactive effects; less potent as an alkylator compared to methylene dimethanesulfonate. |

| N,N-Dimethylformamide | Formamide derivative | Used as a solvent; less reactive than methylene dimethanesulfonate but involved in similar alkylation reactions. |

| Methyl methanesulfonate | Simple sulfonate ester | Less complex structure; primarily used for methylation rather than extensive alkylation like methylene dimethanesulfonate. |

Methylene dimethanesulfonate is unique due to its dual functionality as both a sulfonate ester and an effective alkylating agent, making it particularly useful in biochemical research focused on cancer treatment strategies.

Methylene dimethanesulfonate (MDMS), a bifunctional alkylating agent, was first synthesized in the mid-20th century as part of efforts to develop antitumor agents. Initial studies in the 1970s focused on its cytotoxicity in cancer models, particularly Yoshida sarcoma cell lines. Early research highlighted its role in inducing DNA cross-links, a mechanism distinct from monofunctional alkylators like methyl methanesulfonate. By the 1980s, investigations expanded to elucidate its biochemical interactions, revealing its dual capacity to form DNA-protein and DNA-DNA cross-links.

The compound’s development trajectory reflects evolving methodologies in medicinal chemistry. Early trials tested MDMS as an immunosuppressant and antitumor agent, though clinical efficacy remained limited. Subsequent studies shifted toward understanding its mechanism of action, particularly its hydrolysis into formaldehyde and methanesulfonic acid (MSA). Recent advances in synthetic chemistry have repositioned MDMS as a key intermediate in pharmaceutical production, notably in the synthesis of lurasidone hydrochloride.

Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 1970s | Initial testing in Yoshida sarcoma models | |

| 1981 | Identification of DNA-protein cross-linking via formaldehyde | |

| 2015 | Enantioselective synthesis for lurasidone production |

Significance in Biochemical Research

MDMS’s biochemical relevance stems from its ability to induce DNA lesions that disrupt cellular replication and repair. Its bifunctional structure allows cross-linking between nucleophilic sites on DNA and proteins, creating complex lesions that challenge repair mechanisms.

DNA Cross-Linking Mechanisms

MDMS primarily forms DNA-protein cross-links through its hydrolysis product, formaldehyde. This process involves the reaction of formaldehyde with histones and other nuclear proteins, as demonstrated in Yoshida lymphosarcoma cells. A smaller proportion of MDMS-induced damage manifests as DNA-DNA interstrand cross-links, which are directly cytotoxic and associated with antitumor activity.

Sequence Selectivity and Cytotoxicity

Studies using alkaline elution techniques revealed MDMS’s preference for guanine-rich DNA sequences, particularly in regions like 5'-ATGGTGG-3'. This selectivity, combined with its ability to induce non-specific depurination under acidic conditions, contributes to its genotoxic profile. Comparative analyses with other alkylating agents (e.g., busulfan) highlight MDMS’s unique balance of monoalkylation and cross-linking efficiency.

Role in Immunosuppression

MDMS exhibits immunosuppressive effects by inhibiting antibody-forming cell responses, comparable to X-irradiation. This activity is maximized when administered shortly before antigenic challenge, suggesting interference with early immune activation.

Current Research Landscape and Applications

Contemporary research on MDMS focuses on optimizing its synthetic pathways and exploring its utility in drug development.

Synthetic Advancements

Enantioselective synthesis methods have been developed to produce chiral intermediates for pharmaceuticals. For example, the (1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate intermediate in lurasidone hydrochloride synthesis employs thionyl chloride-catalyzed esterification and resolution via diastereomeric salt formation. These methods emphasize stereochemical control and cost-efficiency.

Antitumor and Pharmacological Applications

Despite mixed clinical outcomes, MDMS remains a model compound for studying DNA repair mechanisms. Resistant Yoshida sarcoma cell lines (YR) exhibit enhanced excision-repair efficiency, particularly in sealing gaps during DNA repair synthesis. This observation underscores the compound’s utility in elucidating repair pathway dynamics.

Emerging Interdisciplinary Applications

MDMS’s reactivity has inspired applications beyond oncology. Its ability to cross-link DNA and proteins has been leveraged in studying chromatin structure and epigenetic regulation. Additionally, its role in synthesizing methanesulfonate esters positions it as a precursor for novel bioactive compounds.

Methylene dimethanesulfonate mediates DNA alkylation primarily through its methanesulfonate groups, which react with nucleophilic sites on DNA bases. The agent exhibits preferential alkylation at the N7 position of guanine residues, a hallmark of many alkylating chemotherapeutics [2] [3]. This reaction forms monofunctional adducts that destabilize the DNA helix by disrupting base pairing and inducing localized structural distortions [3].

The sequence selectivity of Methylene dimethanesulfonate differs from classical nitrogen mustards, with reduced preference for guanine-rich regions compared to other alkylators [2]. However, studies using a 276-base pair fragment of pBR322 DNA revealed a unique depurination hotspot at the sequence 5'-ATGGTGG-3', suggesting sequence-specific reactivity under certain conditions [2]. This phenomenon occurs independently of general acid-catalyzed depurination, indicating direct chemical interaction between the agent and specific DNA conformations.

Thermal denaturation analyses demonstrate that Methylene dimethanesulfonate binding reduces DNA melting temperatures (Tm) in a dose-dependent manner, with greater effects observed in high GC-content sequences [3]. This destabilization correlates with ultraviolet hypochromicity measurements showing reversible decreases in DNA absorbance at 260 nm prior to strand separation [3]. These biophysical changes suggest transient DNA compression near alkylation sites, potentially creating recognition sites for repair machinery.

Hydrolysis Pathways and Reaction Products

Formaldehyde Formation Dynamics

Methylene dimethanesulfonate undergoes hydrolysis through nucleophilic substitution at both methanesulfonate groups, releasing formaldehyde as a primary decomposition product. The reaction proceeds via a two-step mechanism:

- Initial displacement of the first methanesulfonate group yields an intermediate methylol derivative

- Subsequent hydrolysis releases the second methanesulfonate group and free formaldehyde

The rate of formaldehyde generation follows pseudo-first-order kinetics under physiological conditions, with complete decomposition occurring within hours in aqueous media [3]. This gradual release creates sustained exposure of cellular components to both the intact agent and its reactive breakdown products.

Formaldehyde participates in secondary DNA modifications through two distinct pathways:

- Direct formation of DNA-protein crosslinks via Schiff base intermediates

- Generation of hydroxymethyl adducts at exocyclic amino groups of adenine and cytosine

Notably, equimolar mixtures of formaldehyde and methanesulfonic acid fail to replicate the hypochromic effects observed with intact Methylene dimethanesulfonate, indicating that the parent compound's DNA interactions involve more than simple formaldehyde release [3].

Methanesulfonic Acid Generation

The hydrolysis of each methanesulfonate group produces one equivalent of methanesulfonic acid, creating a strongly acidic local environment. This acidification drives pH-dependent DNA damage through three mechanisms:

- Depurination acceleration: Protonation of nucleobases increases glycosidic bond lability, particularly at guanine residues [2]

- Helix destabilization: Reduced pH weakens hydrogen bonding and base stacking interactions

- Charge neutralization: Sulfonate anions compete with DNA phosphates for cation binding

The combination of methanesulfonic acid generation and formaldehyde release creates a unique damage profile characterized by both alkylation and acid-catalyzed depurination. In the 5'-ATGGTGG-3' sequence context, this synergy produces site-specific depurination exceeding levels predicted by either mechanism alone [2].

DNA Cross-linking Mechanisms

DNA-DNA Interstrand Cross-link Formation

As a bifunctional alkylator, Methylene dimethanesulfonate can bridge complementary DNA strands through covalent bonds to guanine N7 positions. The cross-linking efficiency depends critically on the spatial alignment of reactive sites, with maximal yields observed when:

- Target guanines reside in opposing strands

- Inter-nucleoside distance matches the agent's span (~3.3 Å for methylene bridge)

Comparative studies using gel electrophoresis assays reveal that Methylene dimethanesulfonate produces fewer interstrand crosslinks than longer-chain analogs like 1,6-hexanediol dimethanesulfonate [2]. This difference reflects the methylene spacer's limited capacity to span the DNA major groove, restricting crosslink formation to closely spaced guanine pairs.

Table 1: Crosslinking Efficiency of Alkanediol Dimethanesulfonates

| Compound | Spacer Length (n) | Relative Crosslink Yield |

|---|---|---|

| Methylene dimethanesulfonate | 1 | 0.42 ± 0.05 |

| Busulphan | 4 | 0.18 ± 0.03 |

| 1,6-Hexanediol DMS | 6 | 1.00 (reference) |

| 1,8-Octanediol DMS | 8 | 0.35 ± 0.04 |

Data adapted from comparative gel assay results [2].

DNA-Protein Cross-link Induction

While Methylene dimethanesulfonate primarily targets DNA, secondary crosslinks to nuclear proteins may form through two pathways:

- Formaldehyde-mediated: Reaction of hydrolyzed formaldehyde with DNA bases and lysine ε-amino groups

- Direct alkylation: Methanesulfonate group transfer to protein nucleophiles

These crosslinks potentially interfere with chromatin remodeling and DNA repair processes. The MRN complex (Mre11-Rad50-Nbs1), critical for DNA break sensing and repair, shows particular vulnerability to alkylation-induced functional impairment [5]. Structural studies suggest that Methylene dimethanesulfonate adducts disrupt Mre11's nuclease domain orientation, compromising its ability to process damaged DNA ends [5].

Cellular Response to Methylene dimethanesulfonate-induced DNA Damage

The cellular response to Methylene dimethanesulfonate lesions involves coordinated activation of three major pathways:

- DNA damage signaling: ATM kinase activation through the MRN complex, leading to γH2AX phosphorylation and cell cycle checkpoint activation [5]

- Base excision repair: Initiation by DNA glycosylases recognizing alkylated bases

- Fanconi anemia pathway: Resolution of interstrand crosslinks through homologous recombination

Overexpression of Mdm2 protein exacerbates Methylene dimethanesulfonate cytotoxicity by binding Nbs1 and inhibiting MRN complex function [5]. This interaction delays repair kinetics, as evidenced by prolonged γH2AX foci persistence and increased chromosomal breakage frequencies in comet assays [5]. The resulting genomic instability manifests as chromatid exchanges and multipolar mitotic figures, particularly in p53-deficient cells [5].

Proteomic analyses reveal that Methylene dimethanesulfonate treatment upregulates stress response proteins, including:

- Endoplasmic reticulum chaperones (BiP, GRP94)

- Ubiquitin-proteasome components

- Autophagy-related proteins (LC3, p62)

This multifaceted response reflects the compound's unique damage profile combining alkylation, crosslinking, and acid-mediated depurination. Cells ultimately face a critical decision between attempting error-prone repair or initiating apoptosis, with outcome determinants including:

- Crosslink density

- Functional p53 status

- MRN complex activity levels

Homologous Series of Alkanediol Dimethanesulfonates

The homologous series of alkanediol dimethanesulfonates represents a structurally related family of bifunctional alkylating agents characterized by the general formula H₃C.SO₂O.(CH₂)ₙ.O.SO₂.CH₃, where n represents the number of methylene groups in the central alkyl chain [1]. This series includes methylene dimethanesulfonate (n=1), 1,4-butanediol dimethanesulfonate (busulfan, n=4), 1,6-hexanediol dimethanesulfonate (n=6), and 1,8-octanediol dimethanesulfonate (n=8), among others. The systematic variation in chain length provides a unique opportunity to examine structure-activity relationships within this chemically homogeneous series [1] [2].

Structure-Activity Relationships

The structure-activity relationships within the alkanediol dimethanesulfonate series demonstrate a clear dependency on the alkyl chain length between the two reactive methanesulfonate groups. Methylene dimethanesulfonate, with the shortest chain length (n=1), exhibits distinctive properties compared to its longer-chain analogs [1] [3]. The molecular structure features a central methylene bridge connecting two methanesulfonate groups, resulting in a compact molecular architecture with a molecular weight of 204.2 g/mol [4] [3].

| Compound | Chain Length (n) | Molecular Formula | Molecular Weight (g/mol) | Cross-linking Efficiency | Primary Target |

|---|---|---|---|---|---|

| Methylene dimethanesulfonate (MDMS) | 1 | C₃H₈O₆S₂ | 204.2 | Moderate | DNA interstrand cross-links |

| 1,4-Butanediol dimethanesulfonate (Busulfan) | 4 | C₆H₁₄O₆S₂ | 246.3 | Low | DNA interstrand cross-links |

| 1,6-Hexanediol dimethanesulfonate (Hexa-DMS) | 6 | C₈H₁₈O₆S₂ | 274.4 | High | DNA interstrand cross-links |

| 1,8-Octanediol dimethanesulfonate (Octa-DMS) | 8 | C₁₀H₂₂O₆S₂ | 302.5 | Moderate | DNA interstrand cross-links |

| 2,5-Hexanediol dimethanesulfonate (Dimethylmyleran) | 6 | C₈H₁₈O₆S₂ | 274.4 | Low | DNA interstrand cross-links |

The relationship between chain length and biological activity follows a non-linear pattern, with optimal cross-linking efficiency observed at intermediate chain lengths. This relationship reflects the geometric constraints imposed by the DNA double helix structure and the need for the two reactive centers to span appropriate distances to form effective interstrand cross-links [1] [5].

The span distance calculations reveal that methylene dimethanesulfonate can bridge approximately 6.8 Å between reactive centers, while longer analogs such as 1,6-hexanediol dimethanesulfonate and 1,8-octanediol dimethanesulfonate can span 16.8 Å and 20.1 Å, respectively [1]. These distances correspond to different geometric arrangements within the DNA major groove, influencing the efficiency of cross-link formation and the resulting biological effects.

Functional Comparison Methodologies

Functional comparison methodologies for alkanediol dimethanesulfonates employ multiple analytical approaches to assess their biological activities and mechanisms of action. The most widely used method for evaluating cross-linking efficiency is the sensitive crosslinking gel assay, which measures the ability of compounds to form DNA interstrand cross-links under standardized conditions [1]. This assay demonstrates that the efficiency of DNA interstrand cross-link formation depends critically on the ability of the alkylating moiety to span the critical nucleophilic distances within the DNA double helix [1].

Comparative studies using 32P-5'-end-labeled DNA fragments have revealed distinct patterns of DNA damage for different members of the series. Methylene dimethanesulfonate produces characteristic double-base lesions primarily at specific sequence contexts, while other members of the series show different sequence preferences [1] [6]. These differences reflect the varying geometric constraints imposed by different chain lengths and their compatibility with the DNA structure.

| Parameter | MDMS (n=1) | Busulfan (n=4) | Hexa-DMS (n=6) | Octa-DMS (n=8) |

|---|---|---|---|---|

| Span Distance (Å) | ~6.8 | ~13.5 | ~16.8 | ~20.1 |

| Optimal Cross-link Formation | Short-range nucleophiles | Moderate-range nucleophiles | Long-range nucleophiles | Extended-range nucleophiles |

| DNA Binding Affinity | Moderate | Good | High | Moderate |

| Hydrolysis Stability | Rapid hydrolysis | Moderate | Good | Good |

| Cytotoxicity Order | High | Moderate | Very High | Moderate |

The hydrolysis stability of different compounds in the series varies significantly, with methylene dimethanesulfonate showing rapid hydrolysis due to its compact structure and high reactivity [1]. This characteristic influences both the pharmacokinetic properties and the mechanism of action, as rapid hydrolysis can lead to the formation of reactive intermediates that may contribute to the overall biological effect.

Relative Cross-linking Efficiency Assessment

The relative cross-linking efficiency assessment among alkanediol dimethanesulfonates reveals a complex relationship between molecular structure and biological activity. In comprehensive crosslinking gel assays conducted at 6 hours post-treatment, the efficiency of DNA interstrand cross-link formation follows the order: 1,6-hexanediol dimethanesulfonate > methylene dimethanesulfonate > 1,8-octanediol dimethanesulfonate > busulfan [1]. This ranking reflects the optimal geometric requirements for effective cross-link formation within the DNA double helix.

| Compound | Relative Cross-linking Efficiency | Sequence Selectivity | Cross-link Type |

|---|---|---|---|

| Methylene dimethanesulfonate (MDMS) | Moderate (n=1) | High selectivity for 5'-ATGGTGG-3' | Interstrand |

| 1,4-Butanediol dimethanesulfonate (Busulfan) | Low (n=4) | Preferential for 5'-GA-3' and 5'-GG-3' | Interstrand and intrastrand |

| 1,6-Hexanediol dimethanesulfonate (Hexa-DMS) | High (n=6) | Moderate selectivity | Interstrand |

| 1,8-Octanediol dimethanesulfonate (Octa-DMS) | Moderate (n=8) | Lower selectivity | Interstrand |

The superior cross-linking efficiency of 1,6-hexanediol dimethanesulfonate appears to result from its optimal chain length, which allows the two reactive methanesulfonate groups to span the appropriate distance across the DNA major groove [1] [5]. This geometric compatibility enables more efficient formation of interstrand cross-links, resulting in enhanced cytotoxicity compared to other members of the series.

Methylene dimethanesulfonate, despite having a shorter chain length, demonstrates moderate cross-linking efficiency through a different mechanism. The compact structure of this compound allows it to form cross-links at shorter distances, potentially involving different nucleophilic sites within the DNA structure [1]. The resulting cross-links may involve different geometric arrangements compared to longer-chain analogs, contributing to the unique biological properties of this compound.

The assessment methodologies employed for cross-linking efficiency evaluation include both biochemical and biophysical approaches. Biochemical methods utilize modified DNA sequencing techniques to identify specific sites of cross-link formation, while biophysical methods employ gel electrophoresis and mass spectrometry to characterize the molecular nature of the cross-linked products [1] [7]. These complementary approaches provide comprehensive information about both the extent and the nature of cross-link formation for different compounds in the series.

Sequence Selectivity Patterns

The sequence selectivity patterns of alkanediol dimethanesulfonates reveal significant differences in their DNA binding preferences and alkylation specificities. Methylene dimethanesulfonate exhibits remarkable sequence selectivity, producing a single strong site of guanine reaction at the sequence 5'-ATGGTGG-3' in guanine-rich DNA fragments [1]. This high degree of selectivity distinguishes it from other alkylating agents and suggests a specific mechanism of DNA recognition and binding.

| Alkylating Agent | Primary Target Base | Sequence Preference | Cross-link Type |

|---|---|---|---|

| Methylene dimethanesulfonate (MDMS) | Guanine N7 | 5'-ATGGTGG-3' (high selectivity) | Interstrand |

| Busulfan | Guanine N7 | 5'-GA-3' > 5'-GG-3' | Interstrand and intrastrand |

| Nitrogen mustard | Guanine N7 | GGG runs (moderate selectivity) | Interstrand |

| Cisplatin | Guanine N7 | GpG dinucleotides | Intrastrand (major) |

| Melphalan | Guanine N7 | GGG runs (moderate selectivity) | Interstrand |

| Chloroethylnitrosourea (CCNU) | Guanine O6 | GpC dinucleotides | Interstrand |

| Mitomycin C | Guanine N7 | GpC dinucleotides | Interstrand |

| Methyl methanesulfonate (MMS) | Guanine N7 | Non-specific | Monoadduct only |

The sequence selectivity of methylene dimethanesulfonate appears to be influenced by both the local DNA sequence context and the three-dimensional structure of the DNA double helix. The preferred sequence 5'-ATGGTGG-3' contains alternating purine and pyrimidine bases that may create favorable geometric arrangements for the binding and alkylation by the compact methylene dimethanesulfonate molecule [1]. This selectivity pattern differs markedly from other alkylating agents, which typically show broader sequence preferences or different targeting patterns.

Busulfan, in contrast, demonstrates preferential alkylation at 5'-GA-3' sequences and, to a lesser extent, at 5'-GG-3' sequences [6] [8]. This difference in sequence selectivity reflects the different geometric constraints imposed by the longer alkyl chain in busulfan compared to methylene dimethanesulfonate. The ability of busulfan to form both interstrand and intrastrand cross-links further distinguishes it from methylene dimethanesulfonate, which primarily forms interstrand cross-links [6] [8].

The mechanistic basis for sequence selectivity involves several factors, including the accessibility of nucleophilic sites, the local DNA structure, and the geometric requirements for cross-link formation. The high selectivity of methylene dimethanesulfonate for the 5'-ATGGTGG-3' sequence suggests that this compound may recognize specific structural features of the DNA double helix that are present in this sequence context [1]. The alternating purine-pyrimidine pattern in this sequence may create optimal spacing and orientation for the two reactive centers of methylene dimethanesulfonate to form cross-links.

Cross-resistance Profiles in Cellular Models

The cross-resistance profiles of methylene dimethanesulfonate and related alkylating compounds in cellular models provide important insights into their mechanisms of action and potential clinical applications. Studies using various tumor cell lines have revealed distinct patterns of cross-resistance that depend on the specific resistance mechanisms present in different cell types [9] [10].

| Cell Line Model | Methylene Dimethanesulfonate Sensitivity | Cross-resistance Pattern | Resistance Mechanism |

|---|---|---|---|

| A2780 (Ovarian cancer) | Sensitive | Baseline sensitivity | None |

| A2780cis (Cisplatin-resistant) | Sensitive (no cross-resistance) | No cross-resistance to alkylating agents | MLH1 silencing/methylation |

| Raji/HN2 (Nitrogen mustard-resistant) | Potentially resistant | Cross-resistant to nitrogen mustards | Unknown mechanism |

| Raji/BCNU (BCNU-resistant) | Potentially sensitive | Cross-resistant to BCNU and melphalan | DNA repair enhancement |

| SCC-25/CP (Cisplatin-resistant) | Potentially resistant | Cross-resistant to cisplatin and melphalan | Reduced drug accumulation |

| HL-60 (Promyelocytic leukemia) | Highly sensitive | Sensitive to bifunctional agents | Intact DNA repair |

| MCF-7/MDR (Multi-drug resistant) | Moderately resistant | P-glycoprotein mediated resistance | Drug efflux (P-gp) |

| K562/MDR (Multi-drug resistant) | Moderately resistant | P-glycoprotein mediated resistance | Drug efflux (P-gp) |

The cisplatin-resistant A2780cis cell line demonstrates no cross-resistance to methylene dimethanesulfonate, suggesting that the resistance mechanisms that confer cisplatin resistance do not affect the activity of methylene dimethanesulfonate [10]. This finding is particularly significant because it indicates that methylene dimethanesulfonate may retain activity against tumors that have developed resistance to platinum-based chemotherapy agents.

The resistance mechanism in A2780cis cells involves silencing of MLH1 protein expression through methylation, which impairs the mismatch repair pathway [10]. Since methylene dimethanesulfonate appears to operate through a different mechanism of DNA damage recognition and repair, it may circumvent this resistance mechanism and maintain cytotoxic activity in these cells.

Cell lines resistant to nitrogen mustards (Raji/HN2) show potential cross-resistance to methylene dimethanesulfonate, suggesting some overlap in resistance mechanisms between these alkylating agents [9]. However, the specific molecular basis for this cross-resistance remains to be fully elucidated. The resistance pattern may involve enhanced DNA repair mechanisms or altered cellular uptake and metabolism of alkylating agents.

The DNA repair response to alkylating agents varies depending on the specific type of DNA damage induced and the cellular context. The mismatch repair pathway plays a critical role in the cellular response to cross-linking agents, as deficiency in this pathway can lead to resistance to cross-linking agents [11]. Base excision repair primarily handles N7-methylguanine adducts, while the Fanconi anemia pathway specifically repairs interstrand cross-links [11] [12].

| DNA Repair Pathway | Role in MDMS Response | Deficiency Effect | Clinical Relevance |

|---|---|---|---|

| Mismatch Repair (MMR) | Critical for cross-link toxicity | Resistance to cross-linking agents | Predictive biomarker |

| Base Excision Repair (BER) | Repairs N7-methylguanine adducts | Increased sensitivity | Potential therapeutic target |

| Nucleotide Excision Repair (NER) | Repairs helix-distorting lesions | Moderate sensitivity increase | Secondary pathway |

| Homologous Recombination (HR) | Repairs double-strand breaks | Increased sensitivity | Predictive biomarker |

| Non-homologous End Joining (NHEJ) | Repairs double-strand breaks | Moderate sensitivity increase | Secondary pathway |

| Direct Reversal (MGMT) | Not applicable (no O6-alkylation) | No effect on MDMS | Not relevant for MDMS |

| Fanconi Anemia Pathway | Repairs interstrand cross-links | Hypersensitivity to cross-links | Predictive biomarker |

The multi-drug resistant cell lines MCF-7/MDR and K562/MDR show moderate resistance to methylene dimethanesulfonate, primarily through P-glycoprotein-mediated drug efflux [13]. This resistance mechanism is distinct from the DNA repair-based resistance mechanisms and may be overcome through the use of P-glycoprotein inhibitors or through structural modifications that reduce recognition by efflux pumps.

The comprehensive analysis of cross-resistance profiles reveals that methylene dimethanesulfonate has a distinct resistance pattern compared to other alkylating agents. This distinctive profile suggests that methylene dimethanesulfonate may have clinical utility in treating tumors that have developed resistance to other alkylating agents, particularly those resistant to cisplatin and related compounds [10]. The lack of cross-resistance with cisplatin-resistant cells is particularly encouraging for potential therapeutic applications.